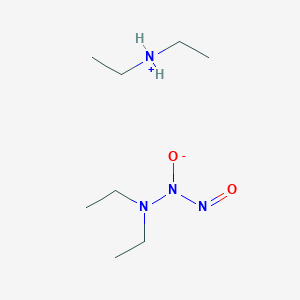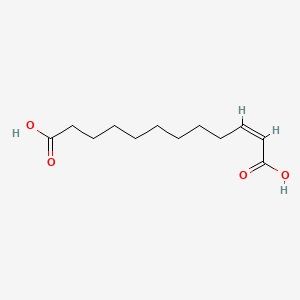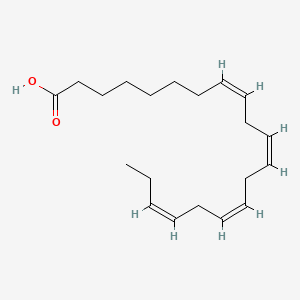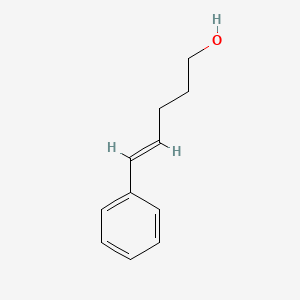
(E)-5-phenylpent-4-en-1-ol
描述
(E)-5-Phenylpent-4-en-1-ol is an organic compound characterized by a phenyl group attached to a pentenol chain. This compound is notable for its structural configuration, where the phenyl group is positioned at the fifth carbon of the pentenol chain, and the double bond is in the E (trans) configuration. This configuration imparts unique chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Phenylpent-4-en-1-ol typically involves the following steps:
Grignard Reaction: A common method involves the reaction of phenylmagnesium bromide with 4-pentenal. The Grignard reagent adds to the carbonyl group of 4-pentenal, forming an intermediate which, upon hydrolysis, yields this compound.
Wittig Reaction: Another approach is the Wittig reaction, where a phosphonium ylide reacts with 4-pentenal to form the desired product. This method allows for precise control over the E configuration of the double bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard or Wittig reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
(E)-5-Phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (E)-5-Phenylpent-4-en-1-one using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to form 5-phenylpentanol using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation: (E)-5-Phenylpent-4-en-1-one.
Reduction: 5-Phenylpentanol.
Substitution: 5-Phenylpent-4-en-1-yl chloride.
科学研究应用
(E)-5-Phenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.
作用机制
The mechanism of action of (E)-5-Phenylpent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction processes.
相似化合物的比较
(E)-5-Phenylpent-4-en-1-ol can be compared with similar compounds such as:
(Z)-5-Phenylpent-4-en-1-ol: The Z (cis) isomer, which has different physical and chemical properties due to the different spatial arrangement of the double bond.
5-Phenylpentanol: The saturated analog, which lacks the double bond and has different reactivity and applications.
4-Phenylbut-3-en-1-ol: A shorter chain analog with similar functional groups but different chain length and properties.
Uniqueness: this compound is unique due to its specific E configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs.
属性
IUPAC Name |
(E)-5-phenylpent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQBSEZWJAWWCT-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13159-16-5, 37464-86-1 | |
| Record name | 5-Phenylpent-4-enyl-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Penten-1-ol, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(E)-3-phenylprop-2-enyl]-prop-2-enylazanium;chloride](/img/structure/B7852417.png)
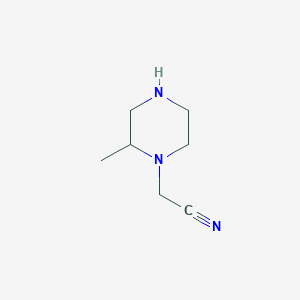
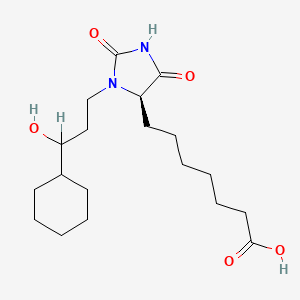
![7-[(2R)-3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B7852444.png)
![potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B7852456.png)
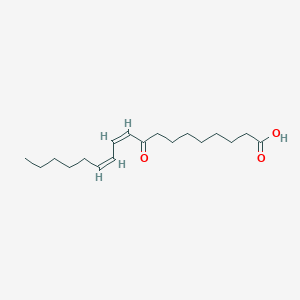
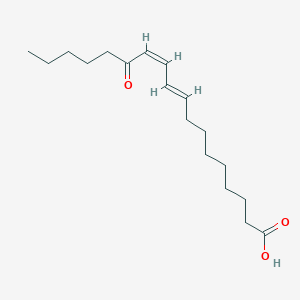
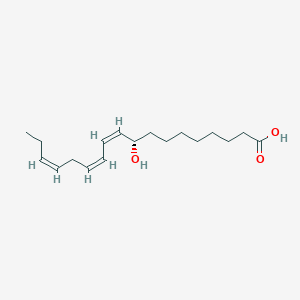
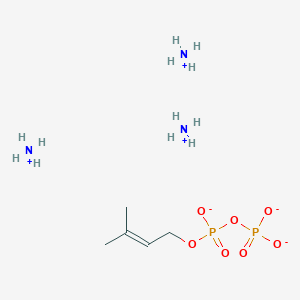
![potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-4-oxo-1,3-thiazol-2-olate](/img/structure/B7852490.png)

